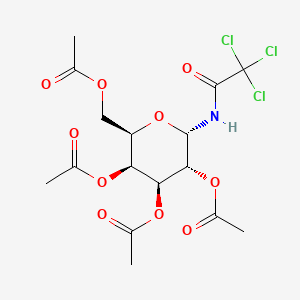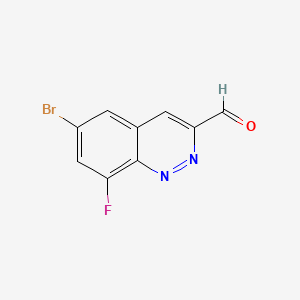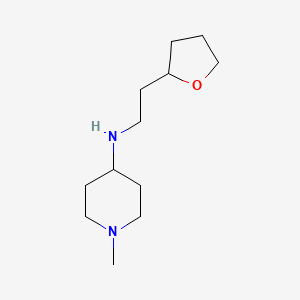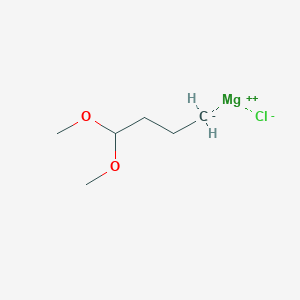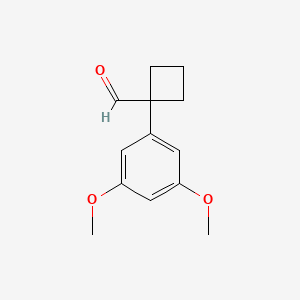
1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol . This compound features a cyclobutane ring attached to a phenyl group substituted with two methoxy groups at the 3 and 5 positions, and an aldehyde functional group on the cyclobutane ring. It is a versatile intermediate in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzyl chloride with cyclobutanone in the presence of a base to form the corresponding alcohol, which is then oxidized to the aldehyde . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halogens or amines.
Suzuki–Miyaura Coupling: This compound can participate in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of biological pathways and the development of bioactive compounds.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde involves its interaction with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy groups on the phenyl ring may also influence the compound’s binding affinity and specificity towards biological targets .
Comparación Con Compuestos Similares
1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde can be compared with other cyclobutane-containing compounds, such as:
Cyclobutanecarbaldehyde: Lacks the methoxy groups on the phenyl ring, resulting in different reactivity and applications.
1-(3,4-Dimethoxyphenyl)cyclobutanecarbaldehyde: Similar structure but with methoxy groups at different positions, leading to variations in chemical behavior and biological activity.
1-(3,5-Dimethoxyphenyl)cyclobutanemethanol:
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
1-(3,5-dimethoxyphenyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C13H16O3/c1-15-11-6-10(7-12(8-11)16-2)13(9-14)4-3-5-13/h6-9H,3-5H2,1-2H3 |
Clave InChI |
TVPWIGWYBHBFBP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C2(CCC2)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


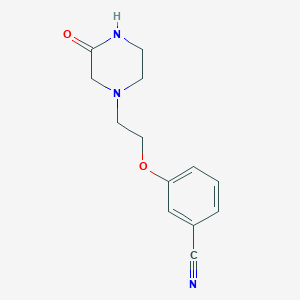
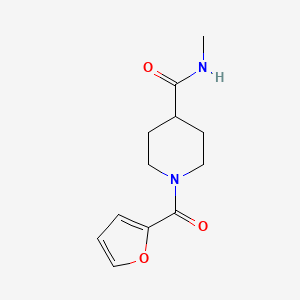
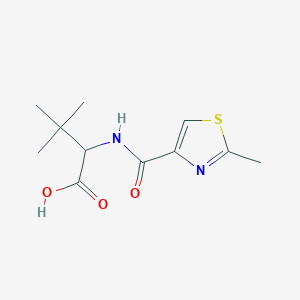
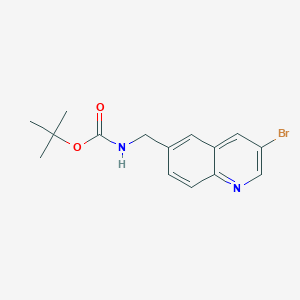
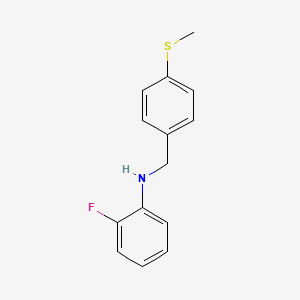
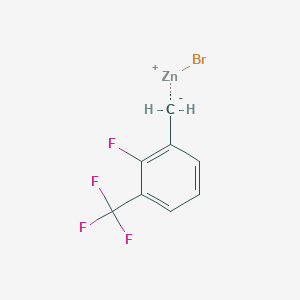
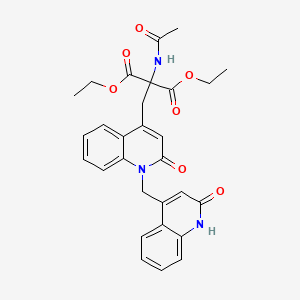
![7-Bromo-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14896331.png)

![7,7-Dimethyl-3-azabicyclo[4.1.0]heptane](/img/structure/B14896359.png)
